Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Overview
Description
Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): is a synthetic organic compound with the molecular formula C26H36N2O8 . It is primarily used in research settings due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the reaction of ethylenediamine with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid in the presence of ethanol. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: The process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: In biological research, Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is studied for its potential interactions with biological macromolecules. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects is primarily through its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Comparison:
- Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has a similar structure but with a hexamethylene bridge instead of an ethylene bridge. This difference can affect the compound’s reactivity and interactions with other molecules .
- Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound features a phenylene bridge, which can introduce aromatic characteristics and potentially alter its chemical and physical properties .
Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) stands out due to its specific ethylene linkage, which can influence its reactivity and suitability for various applications.
Properties
IUPAC Name |
diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVSMWQRIEQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131970-78-0 |
Source
|
Record name | Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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